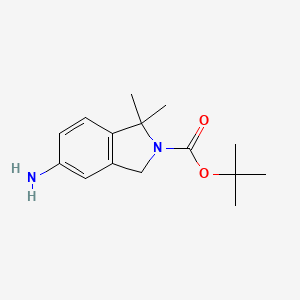
12(R)-Hepe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid is a complex fatty acid derivative. It is a hydroxy fatty acid, which means it contains a hydroxyl group (-OH) attached to its carbon chain. This compound is a derivative of eicosapentaenoic acid, a type of omega-3 fatty acid commonly found in fish oils and known for its anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using Osmium Tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to yield the hydroxy derivative.
Epoxidation followed by Hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to form the hydroxy derivative.
Industrial Production Methods
Industrial production of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that introduce hydroxyl groups at specific positions on the eicosapentaenoic acid molecule.
化学反応の分析
Types of Reactions
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.
Major Products
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its anti-inflammatory and potential therapeutic properties in treating conditions like cardiovascular diseases and inflammatory disorders.
Industry: Used in the production of specialized lubricants and as an additive in various industrial processes.
作用機序
The mechanism of action of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Pathways: It modulates the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses.
類似化合物との比較
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid can be compared with other hydroxy fatty acids and eicosanoids:
Similar Compounds:
Uniqueness: The specific positioning of the hydroxyl group and the pattern of double bonds in (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid confer unique biological activities and chemical reactivity, making it distinct from other similar compounds.
特性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(5E,8E,10E,12R,14E,17E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3+,9-7+,11-8+,13-10+,17-14+/t19-/m1/s1 |
InChIキー |
MCRJLMXYVFDXLS-WFUNAIJMSA-N |
異性体SMILES |
CC/C=C/C/C=C/C[C@H](/C=C/C=C/C/C=C/CCCC(=O)O)O |
正規SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)



![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)
![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)

![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)




![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)

